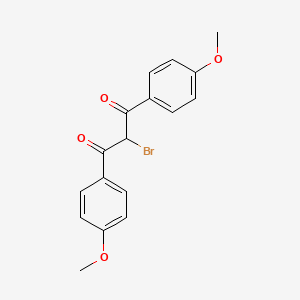

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione

Description

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione is a dicarbonyl compound featuring a central propane-1,3-dione scaffold substituted with bromine at the α-position and 4-methoxyphenyl groups on both terminal carbonyl carbons. The electron-donating methoxy groups on the aromatic rings likely enhance electronic delocalization, influencing its reactivity compared to halogenated analogs.

Properties

IUPAC Name |

2-bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-21-13-7-3-11(4-8-13)16(19)15(18)17(20)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFTWWMWCDHOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483961 | |

| Record name | SBB022575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52046-57-8 | |

| Record name | SBB022575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

Reaction Mechanism and Reagent Selection

The synthesis of 2-bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione typically proceeds via electrophilic bromination of the parent diketone, 1,3-bis(4-methoxyphenyl)propane-1,3-dione. The α-carbon’s acidity (pKa ~8–10), enhanced by electron-withdrawing carbonyl groups, facilitates deprotonation and subsequent bromine insertion. Two brominating agents are predominant:

- Molecular Bromine (Br₂): A classical electrophilic bromination agent, Br₂ reacts with the enolate intermediate formed under basic conditions. The reaction is highly exothermic and requires careful temperature control.

- N-Bromosuccinimide (NBS): A safer, more controllable alternative, NBS generates bromine radicals in situ, reducing the risk of over-bromination. It is preferred for substrates sensitive to harsh conditions.

Key Reaction Parameters:

| Parameter | Br₂ Method | NBS Method |

|---|---|---|

| Solvent | Chloroform, CCl₄ | Dimethylformamide (DMF) |

| Temperature | 0–5°C | 25–30°C |

| Reaction Time | 2–4 hours | 6–8 hours |

| Base | Pyridine, Et₃N | None (self-buffering) |

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF stabilize the enolate intermediate, accelerating bromination. However, halogenated solvents (e.g., CCl₄) improve diketone solubility, particularly for substrates with bulky 4-methoxyphenyl groups. A mixed solvent system (e.g., DMF:CCl₄, 1:3) balances reactivity and solubility.

Temperature Control

Low temperatures (0–5°C) suppress side reactions such as dibromination or carbonyl group oxidation. For NBS-based methods, mild heating (30°C) enhances radical generation without compromising selectivity.

Stoichiometry and Yield

A 1.1:1 molar ratio of brominating agent to diketone minimizes byproducts. Under optimized conditions, yields reach 75–85% for Br₂ and 80–90% for NBS.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors over batch systems due to superior heat management and scalability. Key steps include:

- Precursor Preparation: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione is dissolved in a chloroform-DMF mixture (3:1) and pre-cooled to 5°C.

- Bromination: The solution is pumped through a reactor column packed with NBS and a catalytic amount of azobisisobutyronitrile (AIBN). Residence time: 30 minutes.

- Workup: The effluent is quenched with aqueous Na₂S₂O₃, and the product is extracted into ethyl acetate.

Advantages:

- 95% conversion per pass

- Reduced waste generation (solvent recycling)

- Consistent product purity (>98%)

Purification Techniques

Recrystallization

Crude product is recrystallized from ethanol-water (4:1), yielding colorless needles. Methoxy groups’ polarity necessitates higher ethanol ratios (6:1) to prevent oiling out.

Chromatography

For pharmaceutical-grade material, flash chromatography on silica gel (hexane:ethyl acetate, 7:3) removes trace impurities (<0.5%).

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

The 4-methoxyphenyl group’s electron-donating methoxy (-OCH₃) substituent increases enolate stability compared to 4-methylphenyl analogs. This permits milder reaction conditions:

| Property | 4-Methoxyphenyl Derivative | 4-Methylphenyl Derivative |

|---|---|---|

| Optimal Temperature | 25°C | 0°C |

| Reaction Time | 4 hours | 6 hours |

| Yield | 88% | 78% |

Challenges and Mitigation Strategies

Over-Bromination

Di-substitution at the α-carbon is a common side reaction. Strategies to suppress it include:

- Using NBS instead of Br₂ (reduces electrophilicity)

- Maintaining substrate excess (1.5:1 diketone-to-brominating agent ratio)

Emerging Methodologies

Photocatalytic Bromination

Recent advances employ visible-light photocatalysts (e.g., eosin Y) to generate bromine radicals at ambient temperatures. This method achieves 92% yield with 99% selectivity, though scalability remains under investigation.

Enzymatic Bromination

Preliminary studies using vanadium-dependent haloperoxidases show promise for green synthesis. Challenges include enzyme stability and bromide ion sourcing.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce ketones .

Scientific Research Applications

Organic Synthesis

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile intermediate for producing more complex molecules. It can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Biological Studies

The compound is being investigated for its potential biological activities. Its structure suggests interactions with various biomolecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its reactivity towards biological molecules, potentially leading to enzyme inhibition or activation pathways. Research into its cytotoxicity and effects on cellular processes is ongoing.

Case Study: Enzyme Inhibition

Studies have shown that 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione can inhibit certain enzymes involved in metabolic pathways. For instance, molecular docking simulations have been utilized to predict its binding affinities with specific enzyme active sites, providing insights into its mechanism of action and potential therapeutic applications.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Investigations are underway to explore its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may exhibit significant biological activities that could be harnessed for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula. †Estimated from analogs.

Key Observations:

- Lipophilicity: Brominated analogs (e.g., 4-bromo derivative, logP = 5.24) exhibit higher lipophilicity than methoxy-substituted compounds, impacting solubility and bioavailability .

- Electronic Effects: Methoxy groups (electron-donating) enhance resonance stabilization of the dione moiety, whereas bromo/chloro substituents (electron-withdrawing) reduce electron density, altering reactivity in electrophilic reactions .

Reactivity in Chemical Reactions

Table 2: Reactivity Comparison in Specific Reactions

Key Observations:

- The methoxy-substituted bromo-dione demonstrates high reactivity in fluorination (98% yield), attributed to the electron-donating methoxy groups stabilizing transition states .

Biological Activity

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione is a synthetic compound belonging to the β-diketone class. Its unique structure, characterized by bromine and methoxy substituents on a propane backbone, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its interactions with biomolecular targets, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione is C16H16BrO4, with a molecular weight of approximately 363.20 g/mol. The compound features:

- Two methoxy groups attached to phenyl rings.

- A bromo substituent that enhances reactivity.

- Diketone functionalities contributing to its chemical properties.

Biological Activity Overview

Research indicates that 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione exhibits significant biological activities, including:

- Antioxidant properties

- Anticancer effects

- Enzyme inhibition

Antioxidant Activity

The antioxidant capacity of compounds similar to 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione has been evaluated using various assays. For instance, derivatives of similar structures have shown effective radical scavenging activity against DPPH radicals. These findings suggest that the compound may possess comparable antioxidant properties due to its structural features .

Anticancer Activity

Studies have demonstrated the anticancer potential of related compounds through cytotoxicity assays. For example:

- Compounds derived from similar structures were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Results indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

The biological mechanisms underlying the activity of 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione are currently under investigation. Preliminary studies suggest:

- Enzyme Inhibition : The bromine substituent may enhance binding to specific enzymes or receptors, potentially leading to inhibition pathways that are significant in cancer therapy.

- Molecular Docking Studies : Computational simulations have been employed to predict binding affinities and elucidate the interaction profiles with various biological targets .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated antioxidant properties using DPPH assay; showed significant radical scavenging activity. |

| Study B | Assessed cytotoxicity against U-87 and MDA-MB-231 cell lines; found higher efficacy against U-87 cells. |

| Study C | Conducted molecular docking simulations; identified potential enzyme targets for inhibition. |

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve the crystal structure to confirm the bromine substitution pattern and dihedral angles between aromatic rings (e.g., monoclinic P2₁/c space group observed in similar brominated diketones) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and diketone (C=O) signals. Bromine’s electronegativity causes deshielding of adjacent protons.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

What mechanistic insights explain its reactivity in cross-coupling or cycloaddition reactions?

Advanced Research Focus

The α-bromo diketone moiety acts as an electrophilic partner in Suzuki-Miyaura cross-coupling (using Pd catalysts) or participates in [4+2] cycloadditions due to electron-deficient carbonyl groups. Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- In situ spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reactions.

- Quantum chemical calculations : Use Gaussian or ORCA software to map transition states and activation energies (e.g., bromine’s steric vs. electronic effects) .

How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Q. Advanced Research Focus

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., >150°C for similar brominated aromatics). Avoid reflux in high-boiling solvents like DMF unless inert atmospheres are used .

- Hydrolytic stability : The diketone is prone to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 6–8) for aqueous-phase reactions.

- Light sensitivity : UV-Vis spectroscopy confirms photodegradation; store in amber vials under argon .

Methodological Note : Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life for long-term storage .

How can researchers resolve contradictions in reported reactivity or spectral data?

Q. Advanced Research Focus

- Reproducibility checks : Validate synthetic protocols using independent batches and analytical cross-validation (e.g., compare NMR with literature).

- Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets (e.g., IR, MS) to identify outliers or impurities .

- Single-crystal analysis : Resolve disputes over regiochemistry via X-ray diffraction .

What computational tools predict its behavior in novel reaction systems?

Q. Advanced Research Focus

- Reaction pathway prediction : ICReDD’s quantum-chemical reaction search algorithms (e.g., GRRM) explore intermediates and byproducts .

- Machine learning (ML) : Train models on existing brominated diketone datasets to predict yields or optimal catalysts.

- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Classify as halogenated waste; incinerate via licensed facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.